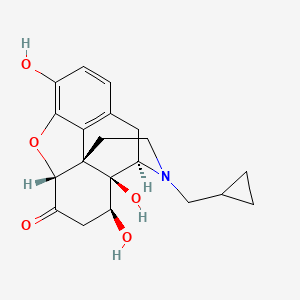

8Beta-Hydroxy Naltrexone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO5 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(4R,4aS,5S,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15+,18+,19+,20+/m1/s1 |

InChI Key |

GEJUGVQZUBDPAB-KRUJCJHPSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)C[C@@H]([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Formation of 6β Naltrexol

Naltrexone (B1662487) Metabolism: Overview of Primary and Secondary Metabolites

Naltrexone undergoes extensive metabolism in the body, with more than 98% of the drug being metabolized. rxlist.commedsafe.govt.nznih.gov This process leads to the formation of a primary metabolite and several minor secondary metabolites.

Identification of 6β-Naltrexol as the Principal Metabolite

The formation of 6β-naltrexol is a critical step in the metabolic cascade of naltrexone. The table below summarizes the key metabolites of naltrexone.

| Metabolite Category | Compound Name | Significance |

| Primary Metabolite | 6β-Naltrexol | The main active metabolite, present in significantly higher concentrations than naltrexone after oral administration. wikipedia.orgwikipedia.org |

| Secondary Metabolites | 2-hydroxy-3-methoxy-6β-naltrexol | A minor metabolite. rxlist.comfda.govfda.gov |

| 2-hydroxy-3-methyl-naltrexone | Another minor metabolite. rxlist.commedsafe.govt.nzfda.gov | |

| Noroxymorphone | A lesser-known metabolite that can result in false-positive oxycodone urine drug screens. researchgate.net |

Elucidation of Minor Hydroxylated and Methoxylated Metabolites

In addition to the principal metabolite, 6β-naltrexol, the metabolism of naltrexone also yields other minor metabolites. These include 2-hydroxy-3-methoxy-6β-naltrexol and 2-hydroxy-3-methoxy-naltrexone. fda.govdfl.com.trjneuropsychiatry.org Another identified minor metabolite is 2-hydroxy-3-methyl-naltrexone. rxlist.commedsafe.govt.nzfda.gov These compounds are formed in smaller quantities and, along with naltrexone and 6β-naltrexol, can be further metabolized through conjugation with glucuronic acid to form glucuronide products. wikipedia.orgfda.gov One of the less commonly known metabolites is noroxymorphone. researchgate.net

Enzymology of 6β-Naltrexol Formation

The conversion of naltrexone to its primary metabolite, 6β-naltrexol, is not mediated by the cytochrome P450 enzyme system. wikipedia.orgfda.gov Instead, this crucial metabolic step is carried out by a different class of enzymes.

Role of Dihydrodiol Dehydrogenase Enzymes in Hepatic Metabolism

The formation of 6β-naltrexol from naltrexone is primarily mediated by cytosolic enzymes known as dihydrodiol dehydrogenases in the liver. wikipedia.orgwikipedia.orgfda.govnih.gov Specifically, research has identified aldo-keto reductase isoforms 1C1, 1C2, and 1C4 as the enzymes responsible for this reduction. nih.gov Studies using human liver cytosol preparations have shown that the formation of 6β-naltrexol occurs in this fraction and not in microsomal preparations, further indicating the cytosolic nature of the enzymes involved. adelaide.edu.aunih.gov The process is stereospecific, leading to the formation of the 6β-epimer. nih.gov

The table below presents the kinetic parameters for the formation of 6β-naltrexol in human liver cytosol, highlighting the variability between individuals.

| Kinetic Parameter | Value Range | Unit |

| Vmax | 16–45 | nmol mg−1 protein h−1 |

| Km | 17–53 | µM |

| CLint | 0.3–2.2 | ml h−1 mg−1 protein |

| Data from a study of human liver cytosol preparations from eight patients. nih.gov |

Investigation of Potential Extrahepatic Sites of Metabolism

Evidence suggests that the metabolism of naltrexone is not confined to the liver. The systemic clearance of naltrexone is greater than the liver blood flow, which points to the existence of extrahepatic sites of drug metabolism. rxlist.commedsafe.govt.nzmass.gov This indicates that tissues and organs other than the liver may also contribute to the conversion of naltrexone to its metabolites, although the liver remains the primary site. rxlist.comcambridge.org

Characterization of Stereoselectivity in Enzymatic Reduction

The enzymatic reduction of the 6-keto group of naltrexone is a stereoselective process. In humans, this reduction predominantly results in the formation of the 6β-naltrexol epimer. fordham.edu However, studies in different species have revealed variations in this stereoselectivity. For instance, in guinea pigs, the formation of 6α-naltrexol can be stimulated by the presence of morphine, a phenomenon not observed for 6β-naltrexol formation. psu.edu In chickens, the reduction of naltrexone primarily yields the 6α-OH orientation. fordham.edu This species-specific difference highlights the unique characteristics of the enzymes involved in naltrexone metabolism across different organisms. The stereoselectivity of opioid receptors, which preferentially bind with (-)-opioid-isomers, is a critical factor in the pharmacological effects of these compounds. nih.gov

Differential Sensitivity of Metabolizing Enzymes to Inhibitors

The dihydrodiol dehydrogenases responsible for converting naltrexone to 6β-naltrexol exhibit differential sensitivity to various chemical inhibitors. nih.gov Inhibition studies are crucial for understanding potential drug-drug interactions and the substrate specificity of the involved enzymes.

The most potent inhibitors identified are the androgenic steroid hormones, which act as competitive inhibitors. nih.govnih.gov This is consistent with the finding that the key metabolizing enzyme, DD4, also possesses hydroxysteroid dehydrogenase activity. nih.govnih.gov

Potent Competitive Inhibitors : Testosterone and its metabolite dihydrotestosterone (B1667394) are very potent inhibitors of 6β-naltrexol formation. nih.govoup.com

Other Significant Inhibitors : At a concentration of 100 µM, naloxone (B1662785), menadione (B1676200) (a general ketone reductase inhibitor), and corticosterone (B1669441) also produce greater than 50% inhibition of the metabolic reaction. nih.govnih.gov

Moderate Inhibitors : Compounds such as warfarin, haloperidol, diazepam, and temazepam show moderate inhibition (between 20% and 40% at 100 µM). nih.gov

Weak or No Inhibition : A number of other drugs show less than 20% inhibition at a 100 µM concentration. These include opioid agonists like morphine, oxycodone, oxymorphone, and hydromorphone, as well as several benzodiazepines such as lorazepam, flunitrazepam, and oxazepam. nih.govnih.gov

The inhibitory potential of various compounds on 6β-naltrexol formation is summarized in the table below.

| Inhibitor | Inhibition Type | Inhibitory Potency |

|---|---|---|

| Testosterone | Competitive | Ki = 0.3 ± 0.1 µM |

| Dihydrotestosterone | Competitive | Ki = 0.7 ± 0.4 µM |

| Naloxone | Not specified | >50% inhibition at 100 µM |

| Menadione | Not specified | >50% inhibition at 100 µM |

| Corticosterone | Not specified | >50% inhibition at 100 µM |

| Warfarin | Not specified | 20-40% inhibition at 100 µM |

| Haloperidol | Not specified | 20-40% inhibition at 100 µM |

| Diazepam | Not specified | 20-40% inhibition at 100 µM |

| Temazepam | Not specified | 20-40% inhibition at 100 µM |

| Morphine | Not specified | <20% inhibition at 100 µM |

| Oxycodone | Not specified | <20% inhibition at 100 µM |

Data sourced from references nih.govnih.gov. Ki = inhibition constant.

Glucuronidation and Other Conjugation Pathways of 6β-Naltrexol

Following its formation, 6β-naltrexol undergoes further metabolism via Phase II conjugation reactions, with glucuronidation being the most prominent pathway. wikipedia.orgdrugbank.com This process involves the covalent attachment of a glucuronic acid moiety to the 6β-naltrexol molecule, which significantly increases its water solubility and facilitates its excretion from the body, primarily through the kidneys. wikipedia.orgdrugbank.com

The main product of this pathway is 6β-Naltrexol-3-β-D-glucuronide, where the glucuronic acid is attached at the 3-position of the morphinan (B1239233) nucleus. unina.it Conjugated 6β-naltrexol is the major urinary metabolite found after naltrexone administration.

This conjugation reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located in various tissues, including the liver. drugbank.comnih.gov The UGTs utilize UDP-glucuronic acid (UDPGA) as a high-energy donor substrate for the glucuronic acid moiety. nih.gov While the specific UGT isoforms responsible for 6β-naltrexol glucuronidation have not been definitively identified, the structurally similar compound naloxone is known to be a substrate for the UGT2B7 isoform, suggesting a potential role for this enzyme. nih.gov

In addition to the glucuronidation of 6β-naltrexol, the parent drug naltrexone can also be directly conjugated. Other minor metabolic pathways for naltrexone can lead to the formation of 2-hydroxy-3-methoxy-6β-naltrexol and 2-hydroxy-3-methoxynaltrexone, which are also subsequently metabolized by conjugation with glucuronic acid. wikipedia.orgcapes.gov.br

Molecular and Cellular Pharmacology of 6β Naltrexol

Opioid Receptor Binding Affinity and Selectivity Profiles

6β-Naltrexol, also known as 6β-hydroxynaltrexone, is the primary active metabolite of the opioid antagonist naltrexone (B1662487). wikipedia.org Its interaction with opioid receptors is a critical aspect of its pharmacological profile.

Mu-Opioid Receptor (MOR) Interactions

6β-Naltrexol demonstrates a high affinity for the mu-opioid receptor (MOR). wikipedia.org Studies have reported its binding affinity (Ki) for the MOR to be approximately 2.12 nM. wikipedia.org This affinity is significant, although it is about half that of its parent compound, naltrexone. wikipedia.org The interaction with the MOR is a key factor in its ability to act as an antagonist.

Kappa-Opioid Receptor (KOR) Interactions

The binding affinity of 6β-Naltrexol for the kappa-opioid receptor (KOR) is also notable, with a reported Ki value of 7.24 nM. wikipedia.org While it binds effectively to the KOR, its affinity is lower than that for the MOR. wikipedia.org This differential affinity contributes to its receptor selectivity profile. Some research suggests that while naltrexone acts as a neutral antagonist at the KOR, 6β-naltrexol may function as an inverse agonist at this receptor after pretreatment with an agonist in cell cultures. mdpi.com

Delta-Opioid Receptor (DOR) Interactions

Compared to its interaction with MOR and KOR, 6β-Naltrexol has a considerably lower affinity for the delta-opioid receptor (DOR), with a Ki value of 213 nM. wikipedia.org This indicates a much weaker interaction with the DOR.

The selectivity of 6β-Naltrexol for the MOR is approximately 3.5-fold higher than for the KOR and 100-fold higher than for the DOR. wikipedia.org

Interactive Table: Opioid Receptor Binding Affinities (Ki) of 6β-Naltrexol

| Opioid Receptor Subtype | Binding Affinity (Ki) in nM |

| Mu-Opioid Receptor (MOR) | 2.12 wikipedia.org |

| Kappa-Opioid Receptor (KOR) | 7.24 wikipedia.org |

| Delta-Opioid Receptor (DOR) | 213 wikipedia.org |

Intrinsic Activity at Opioid Receptors

Characterization as a Neutral Opioid Antagonist

6β-Naltrexol is characterized as a neutral opioid antagonist. wikipedia.orgmdpi.comoup.com This means that it binds to the opioid receptor but does not possess intrinsic activity to either activate the receptor (like an agonist) or decrease its basal signaling activity (like an inverse agonist). oup.commdpi.com Its role is to block the receptor, thereby preventing both agonists and inverse agonists from binding and exerting their effects. wikipedia.org This property is significant because it suggests that 6β-naltrexol may not produce the withdrawal symptoms that can be associated with inverse agonists in opioid-dependent individuals. wikipedia.orgoup.com

Comparative Analysis with Parent Compound (Naltrexone) and Other Antagonists (e.g., Naloxone) Regarding Agonism/Antagonism

A key distinction in the pharmacology of 6β-Naltrexol lies in its comparison with its parent compound, naltrexone, and another common antagonist, naloxone (B1662785).

6β-Naltrexol vs. Naltrexone: While both are opioid antagonists, their mechanisms differ. Naltrexone is considered an inverse agonist, particularly at the MOR. mdpi.comnih.gov This means that in addition to blocking agonists, it can also reduce the baseline, constitutive activity of the receptor. mdpi.comnih.gov In contrast, 6β-Naltrexol acts as a neutral antagonist, simply blocking the receptor without affecting its basal signaling. wikipedia.orgresearchgate.net This difference is thought to contribute to the observation that 6β-naltrexol precipitates a less severe withdrawal response in animal models compared to naltrexone. oup.com Although 6β-naltrexol has a lower in vivo potency in blocking antinociception and precipitating withdrawal compared to naltrexone, their in vitro binding affinities for the MOR are quite similar. mdpi.com

6β-Naltrexol vs. Naloxone: Similar to naltrexone, naloxone is also classified as an inverse agonist. oup.com Therefore, the distinction between 6β-Naltrexol's neutral antagonism and naloxone's inverse agonism holds true. oup.com This difference in intrinsic activity may lead to a more favorable profile for 6β-naltrexol in certain clinical applications where avoiding the effects of inverse agonism is desirable. oup.com

Interactive Table: Comparative Intrinsic Activity of Opioid Antagonists

| Compound | Primary Opioid Receptor Activity |

| 6β-Naltrexol | Neutral Antagonist wikipedia.orgresearchgate.net |

| Naltrexone | Inverse Agonist mdpi.comnih.gov |

| Naloxone | Inverse Agonist oup.com |

Functional Selectivity and Signaling Pathway Bias Studies

Research into the molecular pharmacology of 6β-naltrexol reveals its distinct profile as a neutral antagonist, particularly when compared to its parent compound, naltrexone, which can act as an inverse agonist. wikipedia.orgmdpi.comnih.gov An inverse agonist not only blocks the action of an agonist but also suppresses the basal, ligand-independent signaling of a receptor. In contrast, a neutral antagonist blocks the agonist's effect without altering this basal activity. nih.govjucm.com

This property of 6β-naltrexol has been characterized in G-protein activation assays. Studies using [³⁵S]GTPγS binding, a functional measure of G-protein activation, have demonstrated that 6β-naltrexol is a competitive antagonist at the µ-opioid receptor (MOR). In membranes from monkey thalamus, 6β-naltrexol antagonized the G-protein activation stimulated by the MOR agonist DAMGO. mdpi.com Similarly, in mouse models, 6β-naltrexol effectively blocked morphine-induced antinociception, confirming its antagonist action at the MOR in vivo. researchgate.net A key finding is that 6β-naltrexol acts as a neutral antagonist regardless of whether the system has been pre-exposed to an agonist like morphine. jucm.com This contrasts with naltrexone, which displays inverse agonist properties in morphine-dependent systems by suppressing the enhanced basal signaling that occurs after chronic agonist exposure. jucm.com

The interaction of 6β-naltrexol with the β-arrestin pathway is less directly characterized with quantitative data but is inferred from its neutral antagonist profile. The recruitment of β-arrestin is a key step in receptor desensitization and internalization, and it can also initiate its own signaling cascades. nih.govfrontiersin.org Ligands can show bias for or against β-arrestin recruitment relative to G-protein activation. mdpi.combmglabtech.com While specific assays directly quantifying 6β-naltrexol's potency for inhibiting agonist-induced β-arrestin recruitment are not extensively detailed in the literature, its characterization as a neutral antagonist suggests it does not suppress basal receptor activity that would influence β-arrestin signaling in the absence of an agonist. mdpi.comnih.gov It is used experimentally to determine non-specific binding in radioligand assays, indicating it fully occupies the receptor binding site at sufficient concentrations. nih.gov A study using recombinant CHO cells with overexpressed MORs found that 6β-naltrexol exhibited partial agonist activity in a [³⁵S]GTPγS binding assay, which the authors suggested might explain why it could not completely block the effects of an agonist challenge in that specific system. nih.gov

The table below summarizes the antagonist potency of 6β-naltrexol in a functional G-protein activation assay.

| Assay Type | Preparation | Agonist | Antagonist Action of 6β-Naltrexol | Comparative Potency |

| [³⁵S]GTPγS Binding | Monkey Thalamus Membranes | DAMGO (MOR agonist) | Competitive antagonist; 20 nM 6β-naltrexol produced an 18.3-fold rightward shift in the DAMGO dose-response curve. | Naltrexone was ~2-fold more potent as an antagonist. |

Table 1: Antagonism of MOR-mediated G-protein Activation by 6β-Naltrexol. Data sourced from Ko et al., 2006. mdpi.com

Opioid receptors, like many GPCRs, can form dimers (homodimers or heterodimers), which can alter their pharmacological properties, including ligand binding and signaling. nih.gov The potential for 6β-naltrexol to modulate these receptor complexes is an area of investigation. While direct evidence of 6β-naltrexol inducing or inhibiting opioid receptor dimerization is limited, its derivatives have been used to probe these interactions. For instance, 6β-naltrexamine, a derivative of 6β-naltrexol, has been utilized as a molecular scaffold to create bivalent ligands designed to simultaneously bind to both receptor units of a CCR5-MOR heterodimer, thereby studying its function. nih.gov

Allosteric modulation refers to the process where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, modifying the receptor's affinity or efficacy for orthosteric ligands. Molecular dynamics simulation studies have been employed to understand the interaction between 6β-naltrexol and the µ-opioid receptor. These computational models suggest that, similar to naltrexone, 6β-naltrexol occupies the orthosteric binding pocket. mdpi.com One study noted that while the antagonist GSK1521498 appeared to have inverse agonist activity, naloxone, naltrexone, and 6β-naltrexol behaved as partial agonists in cells with high MOR expression, suggesting they bind to the orthosteric site and that their functional effect can be influenced by receptor density. nih.gov This is consistent with competitive antagonism at the primary binding site rather than allosteric modulation.

Investigation of G-Protein Coupling and β-Arrestin Recruitment

Interactions with Non-Opioid Receptor Systems (e.g., Opioid Growth Factor Receptor (OGFR), Toll-Like Receptor 4 (TLR4), Filamin A (FLNA))

Opioid Growth Factor Receptor (OGFR): The Opioid Growth Factor (OGF), also known as [Met⁵]-enkephalin, and its receptor, OGFr, form an endogenous inhibitory axis that regulates cell proliferation. nih.gov Naltrexone is a known antagonist of the OGFr. wikipedia.orgtaylorandfrancis.com By blocking this receptor, naltrexone can disinhibit cell growth. This mechanism is thought to underlie the effects of low-dose naltrexone (LDN), where intermittent blockade of OGFr leads to a compensatory upregulation of OGF and OGFr, resulting in a net increase in growth inhibition. nih.govsemanticscholar.org As the major and active metabolite of naltrexone, 6β-naltrexol is presumed to share this antagonistic activity at the OGFr, thereby participating in the modulation of this growth-regulatory pathway. wikipedia.org

Toll-Like Receptor 4 (TLR4): TLR4 is a key component of the innate immune system that recognizes bacterial lipopolysaccharide and triggers pro-inflammatory signaling. Naltrexone has been identified as an antagonist of TLR4. jucm.comwikipedia.org This action is thought to contribute to the anti-inflammatory effects observed with low-dose naltrexone, as it can block the pro-inflammatory signaling in immune cells like microglia. jucm.comgoogle.com Patent literature explicitly includes 6β-naltrexol as a compound that can be used for its TLR4 antagonist properties in the treatment of pain, suggesting it retains this activity from its parent compound. google.com

Filamin A (FLNA): Filamin A is a large scaffolding protein that interacts with the C-terminus of the µ-opioid receptor and plays a role in its signaling. sci-hub.semdpi.com Naltrexone has been shown to bind to FLNA at a site distinct from the opioid receptor, thereby modulating MOR signaling. This interaction can disrupt the coupling of the MOR to certain downstream effectors. sci-hub.semdpi.com Specifically, naltrexone binding to FLNA is proposed to switch the receptor from a Gs-coupled (stimulatory) state back to a Gi-coupled (inhibitory) state, which may potentiate analgesia. sci-hub.se Given that 6β-naltrexol is the primary metabolite of naltrexone, it is plausible that it also interacts with FLNA, although direct studies are needed for confirmation.

Pharmacokinetics

Absorption

As 8-beta-hydroxy naltrexone is a metabolite of naltrexone, its primary route of appearance in the body is through the metabolism of the parent drug. If administered exogenously for research purposes, its absorption characteristics would depend on the route of administration. Given its structural similarity to naltrexone, it would likely be well-absorbed orally, but potentially subject to first-pass metabolism. nps.org.auwikipedia.orgmnk.com

Distribution

The distribution of 8-beta-hydroxy naltrexone throughout the body would be influenced by its physicochemical properties, such as its lipophilicity and plasma protein binding. Naltrexone itself has a large volume of distribution and is about 21% bound to plasma proteins. drugbank.commnk.commedsafe.govt.nz The addition of a hydroxyl group in 8-beta-hydroxy naltrexone may slightly alter these characteristics.

Metabolism

8-beta-hydroxy naltrexone is itself a metabolite of naltrexone. Naltrexone is primarily metabolized in the liver by dihydrodiol dehydrogenases to 6-beta-naltrexol. oup.comnih.gov Other minor metabolites are also formed. ucla.edumnk.commedsafe.govt.nz 8-beta-hydroxy naltrexone demonstrates greater metabolic stability than naltrexone in hepatic microsomal assays, which could potentially lead to a longer duration of action if it were used as a therapeutic agent. vulcanchem.com

Excretion

The excretion of 8-beta-hydroxy naltrexone, like naltrexone and its other metabolites, is expected to occur primarily through the kidneys via urine. drugbank.commnk.comfda.gov Naltrexone and its metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate renal clearance. fda.govregionvarmland.se

Preclinical Investigations and Research Model Applications of 6β Naltrexol

In Vitro Pharmacological Assays

Radioligand binding assays are crucial in determining the affinity of a compound for its target receptor. In the context of 6β-naltrexol, these studies have been instrumental in characterizing its interaction with opioid receptors.

6β-naltrexol demonstrates a distinct binding profile for the different opioid receptor subtypes. Its binding affinity (Ki), a measure of how tightly it binds to a receptor, has been determined for the μ-opioid receptor (MOR), κ-opioid receptor (KOR), and δ-opioid receptor (DOR). Studies have reported Ki values of 2.12 nM for the MOR, 7.24 nM for the KOR, and 213 nM for the DOR. wikipedia.org This indicates that 6β-naltrexol has a higher affinity for the MOR and KOR compared to the DOR, with a 3.5-fold selectivity for the MOR over the KOR and a 100-fold selectivity for the MOR over the DOR. wikipedia.org Comparatively, naltrexone (B1662487), its parent compound, exhibits about twice the affinity for the MOR. wikipedia.org Another study in rhesus monkey brain membranes found the Ki value for 6β-naltrexol at the MOR to be 0.74 ± 0.03 nM, which was significantly different from naltrexone's Ki of 0.31 ± 0.04 nM. psu.edu

The following table summarizes the binding affinities of 6β-naltrexol for the different opioid receptors based on available research data.

| Receptor | Binding Affinity (Ki) | Selectivity Profile |

| μ-Opioid Receptor (MOR) | 2.12 nM wikipedia.org / 0.74 nM psu.edu | 3.5-fold over KOR wikipedia.org |

| κ-Opioid Receptor (KOR) | 7.24 nM wikipedia.org | --- |

| δ-Opioid Receptor (DOR) | 213 nM wikipedia.org | 100-fold MOR over DOR wikipedia.org |

Interactive Data Table: Users can filter by receptor type to view specific affinity and selectivity information.

Information regarding the dissociation kinetics of 6β-naltrexol, which describes how quickly the compound unbinds from the receptor, is less detailed in the available literature. However, the long duration of binding of its parent compound, naltrexone, to the mu-opioid receptor is a noted characteristic. fda.gov

Functional assays are employed to determine the efficacy of a ligand, that is, its ability to activate or block the receptor's signaling pathway. For G-protein coupled receptors (GPCRs) like the opioid receptors, common assays include [35S]GTPγS binding and cAMP modulation.

The [35S]GTPγS binding assay measures the activation of G-proteins, an early step in the signaling cascade. Studies have shown that unlike naltrexone, which can act as an inverse agonist (reducing the basal signaling activity of the receptor), 6β-naltrexol behaves as a neutral antagonist. nih.govresearchgate.net This means it blocks the receptor without affecting its basal activity. In monkey brain membranes, naltrexone was found to have a two-fold higher potency than 6β-naltrexol in the [35S]GTPγS binding assay. psu.edu Specifically, in tissues from mouse brain, naltrexone was observed to reduce basal [35S]GTPγS binding, a characteristic of inverse agonism, whereas 6β-naltrexol did not exhibit this effect. nih.gov

The modulation of cyclic AMP (cAMP) levels is another key indicator of opioid receptor function. Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. wikipedia.org As a neutral antagonist, 6β-naltrexol would be expected to block the cAMP-lowering effects of opioid agonists. Research on various opioid ligands has utilized cAMP formation inhibition assays to profile their functional activity. researchgate.net While specific data on 6β-naltrexol's effect on cAMP modulation is part of the broader characterization of opioid antagonists, detailed studies focusing solely on this compound's cAMP profile are less common. However, its characterization as a neutral antagonist implies it would prevent agonist-induced changes in cAMP without altering basal levels. nih.gov

| Assay | Finding for 6β-Naltrexol | Comparison with Naltrexone |

| [35S]GTPγS Binding | Acts as a neutral antagonist, does not reduce basal binding. nih.govresearchgate.net | Naltrexone acts as an inverse agonist, reducing basal binding, and has 2x higher potency. psu.edunih.gov |

| cAMP Modulation | Expected to block agonist-induced cAMP reduction without affecting basal levels. | N/A |

Interactive Data Table: Users can select an assay to view a summary of the findings and comparisons.

Receptor internalization is a process where the receptor is removed from the cell surface and moved into the cell's interior, often as a mechanism of desensitization or signal termination. This process can be initiated by agonist binding and often involves a protein called β-arrestin.

Studies investigating the role of different ligands on MOR trafficking have shown that the nature of the agonist determines the interaction with β-arrestin isoforms (β-arrestin1 and β-arrestin2), which in turn influences receptor internalization and subsequent regulatory events. nih.gov For instance, the agonist DAMGO recruits both β-arrestin1 and β-arrestin2 to promote MOR internalization, while morphine primarily recruits β-arrestin2. nih.gov

As a neutral antagonist, 6β-naltrexol is not expected to induce receptor internalization on its own. Instead, its role would be to block agonist-induced internalization. While direct studies on 6β-naltrexol's effect on receptor trafficking are not extensively detailed in the provided search results, its classification as a neutral antagonist suggests it would not promote the β-arrestin recruitment necessary for internalization. mdpi.comucla.edu In studies of receptor regulation, 6β-naltrexol has been used as a tool to determine non-specific binding, indicating its utility in these types of cellular assays. nih.gov

G-Protein Coupled Receptor (GPCR) Functional Assays (e.g., [35S]GTPγS binding, cAMP modulation)

In Vivo Studies in Non-Human Animal Models

The endogenous opioid system interacts with various neurotransmitter systems in the brain, including dopamine (B1211576), serotonin (B10506), noradrenaline, and glutamate (B1630785). By acting on opioid receptors, 6β-naltrexol can modulate the activity of these systems.

Naltrexone, the parent compound of 6β-naltrexol, is known to inhibit mesolimbic dopamine release in the nucleus accumbens. nih.govnih.gov This action is thought to underlie its therapeutic effects in addiction. Given that 6β-naltrexol is an active metabolite and a MOR antagonist, it is plausible that it contributes to these effects, although its ability to cross the blood-brain barrier is more limited than naltrexone's. wikipedia.org

The serotonergic system is also implicated in the effects of opioid antagonists. In a mouse model of postsurgical pain, latent pain sensitization was found to be driven by descending serotonergic facilitation. nih.govjneurosci.orgnih.gov This sensitization could be unmasked by the administration of an opioid antagonist, suggesting an interaction between the opioid and serotonin systems in pain modulation. nih.govjneurosci.orgnih.gov Specifically, the study indicated that μ-opioid receptor constitutive activity in the rostral ventromedial medulla (RVM) masks this serotonergic-driven pain state. nih.govjneurosci.orgnih.gov The neutral antagonist 6β-naltrexol was used to demonstrate that this masking effect was due to ligand-independent receptor activity, as it blocked the hypersensitivity induced by an inverse agonist but had no effect on its own. nih.govjneurosci.org

Regarding the glutamatergic system, while a direct link to 6β-naltrexol is not explicitly detailed in the search results, the broader context of opioid receptor function involves the modulation of glutamate release.

Chronic administration of opioid antagonists can lead to changes in the expression and regulation of opioid receptors in the brain. This phenomenon, known as upregulation, can result in an increased number of receptors and a heightened sensitivity to opioid agonists.

Studies in mice have shown that chronic treatment with opioid antagonists, including naltrexone and 6β-naltrexol, can upregulate μ-opioid receptors and produce functional supersensitivity. nih.govresearchgate.net One study found that despite differences in their efficacy (inverse agonist vs. neutral antagonist), naltrexone, naloxone (B1662785), and 6β-naltrexol were equipotent in their ability to up-regulate MOR density and induce functional supersensitivity. nih.gov This suggests that these chronic effects are dependent on receptor occupancy rather than changes in receptor signaling. nih.gov Another study reported that chronic naltrexone treatment in animal models leads to an increase in MOR density, with variable effects on KOR density. acs.org

Assessment in Animal Models of Biological Processes (e.g., nociception, reward pathways, stress responses, specific behavioral assays)

Preclinical investigations using animal models have been instrumental in characterizing the pharmacological profile of 6β-Naltrexol, particularly in distinguishing its effects from its parent compound, naltrexone. These studies span various biological processes, including nociception, withdrawal behaviors, and responses to stress.

In assessments of nociception , 6β-Naltrexol demonstrates efficacy as a µ-opioid receptor (MOR) antagonist. In mouse models, it blocks morphine-induced antinociception in both the hot plate and warm-water tail-withdrawal assays. nih.gov Similarly, it dose-dependently antagonizes alfentanil-induced antinociception in monkeys. psu.edu However, a consistent finding across studies is its lower potency compared to naltrexone. nih.govresearchgate.net In mice, 6β-Naltrexol was found to be 4.5- to 10-fold less potent than naltrexone in blocking the antinociceptive and locomotor effects of morphine. researchgate.net This potency difference is even more pronounced in rhesus monkeys, where 6β-Naltrexol was approximately 100-fold less potent than naltrexone in blocking MOR-mediated antinociception. psu.edumdpi.com

The investigation of reward pathways and dependence has been a key area of research for 6β-Naltrexol, primarily due to its classification as a neutral antagonist, in contrast to inverse agonists like naltrexone and naloxone. nih.gov This distinction is most evident in models of opioid dependence and withdrawal. In morphine-dependent mice, 6β-Naltrexol is significantly less potent at precipitating withdrawal symptoms than naltrexone or naloxone. nih.govresearchgate.net While naltrexone potently induces withdrawal behaviors such as jumping, wet dog shakes, and paw tremors, 6β-Naltrexol precipitates only minimal withdrawal, even at high doses. nih.govresearchgate.net Specifically, it was found to be about 77-fold less potent than naltrexone and 30-fold less potent than naloxone in precipitating withdrawal in a chronic dependence model. researchgate.net This supports the hypothesis that the severe withdrawal precipitated by inverse agonists is at least partly due to the suppression of basal signaling of constitutively active MORs that develops during chronic opioid exposure. nih.govresearchgate.net Because 6β-Naltrexol does not suppress this basal signaling, it produces a much milder withdrawal syndrome. wikipedia.orgoup.com

Stress response models have also utilized 6β-Naltrexol to dissect opioid receptor pharmacology. In a study investigating stress-induced synaptic plasticity changes, 6β-Naltrexol was used to determine if the effects were driven by continuous binding of an endogenous ligand (dynorphin) or by constitutive receptor activity. elifesciences.org Researchers found that administering 6β-Naltrexol before a foot-shock stress prevented the stress-induced loss of long-term potentiation of GABAergic synapses (LTPGABA), but it could not rescue LTPGABA when given a day after the stress. elifesciences.org This suggests the persistent effects of stress are mediated by constitutively active kappa-opioid receptors (KORs) rather than a sustained presence of dynorphin. elifesciences.org In another model, 6β-Naltrexol was studied for its potential to prevent neonatal opioid withdrawal syndrome. biorxiv.orgresearchgate.net In newborn guinea pigs exposed to opioids prenatally, maternal separation induces stress behaviors like vocalizing and searching, which are exacerbated by opioid dependence. researchgate.net

A variety of specific behavioral assays have been employed to characterize 6β-Naltrexol's in vivo effects.

Morphine-Induced Locomotor Activity: 6β-Naltrexol effectively blocks morphine-stimulated locomotor activity in mice, though it is less potent than naltrexone. researchgate.net

Pain-Depressed Behavior: In a mouse model where a noxious stimulus (intraperitoneal lactic acid) suppresses locomotor activity, 6β-Naltrexol's antagonistic properties can be evaluated. researchgate.net

Withdrawal Behaviors: Assays quantifying behaviors like jumping, wet dog shakes, paw tremors, and changes in grooming are standard in assessing the severity of precipitated withdrawal in opioid-dependent rodents. nih.gov In these tests, 6β-Naltrexol precipitates significantly fewer withdrawal signs compared to naltrexone at equimolar doses. nih.gov

Itch/Scratching: In monkeys, 6β-Naltrexol was shown to be less potent than naltrexone in antagonizing opioid-induced itch/scratching behaviors. psu.edu

Table 1: Comparative In Vivo Potency of 6β-Naltrexol and Naltrexone in Animal Models

| Animal Model | Assay/Effect Measured | Finding | Reference |

|---|---|---|---|

| Mouse | Antagonism of Morphine-Induced Antinociception | 6β-Naltrexol is 4.5- to 10-fold less potent than naltrexone. | researchgate.net |

| Mouse | Precipitation of Morphine Withdrawal | 6β-Naltrexol is ~77-fold less potent than naltrexone and ~30-fold less potent than naloxone. | researchgate.net |

| Rhesus Monkey | Antagonism of Alfentanil-Induced Antinociception | 6β-Naltrexol is ~100-fold less potent than naltrexone. | psu.edumdpi.com |

| Rhesus Monkey | Precipitation of Morphine Withdrawal | Maintained a ~100-fold lower potency compared to naltrexone. | psu.edu |

| Mouse | Antagonism of Hydrocodone-Induced GI Slowing (Peripheral) vs. Antinociception (Central) | 6β-Naltrexol was 10-fold more potent peripherally, while naltrexone was equipotent. | oup.com |

Investigation of Peripheral versus Central Effects and Blood-Brain Barrier Permeability in Animal Models

A significant focus of preclinical research on 6β-Naltrexol has been its relative activity at peripheral versus central opioid receptors and its ability to cross the blood-brain barrier (BBB). This compound is often described as a peripherally selective opioid antagonist. wikipedia.orgoup.comnih.gov

Animal studies provide strong evidence for this peripheral selectivity. A key study in mice demonstrated that 6β-Naltrexol was 10-fold more potent in antagonizing the peripheral effect of hydrocodone-induced gastrointestinal (GI) slowing than it was at blocking the centrally-mediated antinociceptive effect. oup.com This stands in stark contrast to naltrexone, which was found to be equipotent in blocking both the peripheral and central effects of hydrocodone under the same conditions. oup.com This suggests a functional separation in the potency of 6β-Naltrexol between the central nervous system (CNS) and the periphery. wikipedia.org

The basis for this peripheral selectivity is attributed to its limited capacity to cross the BBB. wikipedia.orgresearchgate.netnih.gov However, it is important to note that 6β-Naltrexol is not completely excluded from the CNS. Studies have confirmed that it does enter the central nervous system and produce opioid receptor antagonism at sufficient levels. researchgate.netwikipedia.org For instance, its ability to block morphine-induced antinociception and locomotor activity in mice is clear evidence of central action. researchgate.net The slower rate of brain entry in rodents has been suggested as a factor contributing to its lower in vivo central potency compared to naltrexone. nih.govresearchgate.net One study proposed that the difference in the ability of naltrexone and 6β-Naltrexol to precipitate withdrawal may be explained by a differential onset of receptor antagonist action in the CNS, not just by different levels of brain access. nih.gov In rhesus monkeys, slow access to the brain could not fully account for the compound's lower potency, suggesting other factors are at play. researchgate.net

Research in developmental models has revealed nuances in 6β-Naltrexol's BBB permeability. In pregnant mice, 6β-Naltrexol readily crosses the placental barrier and enters the fetal brain at high levels, while being relatively excluded from the maternal brain. researchgate.net Furthermore, due to the immaturity of the BBB in postnatal mice, 6β-Naltrexol can easily enter the juvenile mouse brain. researchgate.net

Table 2: Summary of Findings on BBB Permeability and Peripheral/Central Effects

| Animal Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Mouse | 10-fold more potent at blocking peripheral (GI transit) vs. central (antinociception) opioid effects. | Demonstrates peripheral selectivity. | oup.com |

| Rodents | Slower access to the brain reported compared to naltrexone. | May contribute to lower central potency. | nih.govresearchgate.net |

| Rhesus Monkey | Slow brain entry does not fully account for its ~100-fold lower central potency vs. naltrexone. | Suggests other factors, like receptor kinetics, are involved. | psu.eduresearchgate.net |

| Pregnant Mouse | Readily enters fetal brain while being relatively excluded from maternal brain. | Highlights differential permeability based on BBB maturity. | researchgate.net |

Role as an Experimental Probe in Opioid System Research and Development of Research Tools

6β-Naltrexol's distinct pharmacological profile as a neutral antagonist makes it a valuable experimental probe for investigating the complexities of the opioid system. nih.govoup.com Its primary utility lies in its ability to help researchers differentiate the effects of simple receptor blockade from the effects of inverse agonism, a property of antagonists like naloxone and naltrexone. researchgate.netnih.gov

A major application of 6β-Naltrexol as a research tool is in the study of constitutive opioid receptor activity. nih.gov Opioid receptors, particularly the µ-opioid receptor (MOR), can exhibit a basal level of signaling activity even in the absence of an agonist. researchgate.net This basal signaling is thought to be enhanced following chronic exposure to opioid agonists and plays a role in dependence and withdrawal. researchgate.net Because inverse agonists like naltrexone suppress this basal activity, they can precipitate a robust withdrawal syndrome. researchgate.netoup.com By contrast, 6β-Naltrexol, being a neutral antagonist, blocks the receptor without affecting this basal signaling. nih.govwikipedia.orgoup.com This allows researchers to test hypotheses about the role of constitutive activity. For example, studies comparing the severe withdrawal precipitated by naltrexone to the minimal withdrawal caused by 6β-Naltrexol in morphine-dependent animals provide in vivo evidence for the functional relevance of this constitutive MOR activity in the dependent state. nih.govresearchgate.net

Furthermore, 6β-Naltrexol has been used to probe the mechanisms underlying other biological phenomena. In studies of mice lacking the β-arrestin 2 protein, which exhibit signs of an analgesic tone, 6β-Naltrexol was used as a neutral antagonist control. nih.gov Unlike the inverse agonists naloxone and naltrexone, which produced hyperalgesia in these animals (suggesting they were suppressing a basal analgesic signal), 6β-Naltrexol had no effect on pain latencies, confirming that its neutral antagonist properties did not interfere with the constitutive receptor signaling responsible for the analgesia. nih.gov Similarly, its use in stress models helped to elucidate that persistent changes in synaptic plasticity were due to constitutively active KORs, as a neutral antagonist would not be expected to reverse this state, whereas it would be expected to reverse a state maintained by an endogenous agonist. elifesciences.org

In essence, 6β-Naltrexol serves as a critical pharmacological tool. Its availability allows for the direct, in vivo comparison of neutral antagonism versus inverse agonism, providing deeper insights into the physiological and pathophysiological roles of basal opioid receptor signaling in processes such as narcotic dependence, pain modulation, and stress responses. researchgate.netnih.govelifesciences.org

Analytical Methodologies for 6β Naltrexol in Biological Matrices for Research Purposes

Development and Validation of Quantitative Analytical Procedures

The development of robust analytical methods requires careful validation to ensure accuracy, precision, linearity, and sensitivity. nih.govresearchgate.net Key validation parameters include the limit of detection (LOD) and the lower limit of quantification (LLOQ), which define the smallest concentration of the analyte that can be reliably measured. nih.govspectroscopyonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantification of 6β-naltrexol. oup.comspectroscopyonline.comresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing excellent selectivity and low detection limits. oup.comspectroscopyonline.com For instance, an LC-MS/MS method for the analysis of 6β-naltrexol in human, rat, and rabbit plasma demonstrated a limit of quantitation of subnanogram-per-milliliter concentrations. oup.com Another rapid LC-MS/MS method developed for urine samples achieved an LOQ of 5 ng/mL for 6β-naltrexol. spectroscopyonline.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been successfully applied to the analysis of 6β-naltrexol. nih.govcapes.gov.br This method often requires derivatization of the analyte to increase its volatility and improve its chromatographic properties. capes.gov.br A GC-negative ion chemical ionization-mass spectrometry method was developed for the determination of naltrexone (B1662487) and 6β-naltrexol in human plasma, with an LOQ of 0.1 ng/mL for both analytes. capes.gov.br The correlation between GC-MS and LC-MS/MS methods for measuring plasma concentrations of 6β-naltrexol has been shown to be strong. oup.com

Table 1: Comparison of LC-MS/MS and GC-MS Methods for 6β-Naltrexol Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Sample Volatility | Does not require volatile analytes | Requires volatile or derivatized analytes |

| Derivatization | Generally not required | Often necessary |

| Sensitivity | High (sub-ng/mL to ng/mL) oup.comspectroscopyonline.com | High (sub-ng/mL) capes.gov.br |

| Selectivity | Very high | High |

| Common Matrices | Plasma, serum, urine nih.govoup.comspectroscopyonline.com | Plasma capes.gov.br |

Historically, radiometric and thin-layer chromatography (TLC) methods have been employed for the detection and analysis of naltrexone and its metabolites. nih.govbioline.org.br Radiometric methods involve the use of radiolabeled drugs, which allows for sensitive detection of the parent compound and its metabolites. nih.gov

Thin-layer chromatography is a planar chromatographic technique used for the separation of compounds. bioline.org.brtaylorfrancis.comlongdom.org While not as sensitive or quantitative as LC-MS/MS or GC-MS, TLC can be a useful tool for qualitative analysis and screening. nih.govbioline.org.brlongdom.org It has been used to identify 6β-naltrexol and other metabolites in biological fluids. nih.gov The combination of radiolabeled compounds and TLC has been a fundamental procedure for analyzing naltrexone metabolism. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Optimization of Sample Preparation and Extraction Techniques from Biological Fluids

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest before instrumental analysis. chromatographyonline.combiotage.com Common techniques for extracting 6β-naltrexol from biological fluids include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP). nih.govcapes.gov.brchromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govchromatographyonline.com For example, a method for analyzing 6β-naltrexol in human serum utilized LLE with butyl acetate (B1210297). nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the liquid sample, after which interfering components are washed away and the analyte is eluted with a suitable solvent. capes.gov.brchromatographyonline.com This technique has been shown to have good extraction recoveries for 6β-naltrexol from plasma. capes.gov.br

Protein Precipitation (PP): This is a simpler method where a solvent, such as acetonitrile (B52724), is added to the plasma or serum sample to precipitate proteins, which are then removed by centrifugation. nih.govresearchgate.net A single-step precipitation-extraction technique using a mixture of acetonitrile and ethyl acetate has been used for guinea pig plasma. nih.gov

The choice of extraction method depends on the biological matrix, the required sensitivity, and the analytical technique being used. chromatographyonline.com Optimization of pH, solvent choice, and extraction conditions is crucial to maximize recovery and minimize matrix effects. nih.gov

Table 2: Sample Preparation Techniques for 6β-Naltrexol Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. nih.govchromatographyonline.com | High recovery, clean extracts. nih.gov | Can be labor-intensive, uses organic solvents. chromatographyonline.com |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. capes.gov.brchromatographyonline.com | High selectivity, can concentrate analyte. chromatographyonline.com | Can be more expensive, requires method development. |

| Protein Precipitation (PP) | Precipitation of proteins with a solvent. nih.govresearchgate.net | Simple, fast. | Less clean extracts, potential for matrix effects. |

Applications in Preclinical Pharmacokinetic and Pharmacodynamic Research (e.g., metabolite ratio analysis in animal studies)

The validated analytical methods for 6β-naltrexol are essential for preclinical research to understand its pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govoup.comallucent.com These studies are often conducted in animal models to assess the absorption, distribution, metabolism, and excretion (ADME) of naltrexone and the formation of its metabolites. nih.govoup.comallucent.com

Pharmacokinetic studies in animals like guinea pigs, rats, and rabbits have utilized these analytical methods to characterize the disposition of naltrexone and the formation of 6β-naltrexol. nih.govoup.com This data is crucial for extrapolating potential human pharmacokinetics and for designing clinical trials. allucent.com

Future Research Directions and Unanswered Questions

Advanced Molecular Modeling and Computational Approaches to Receptor Interactions

The precise mechanisms by which 6β-naltrexol interacts with opioid receptors at a molecular level are not yet fully understood. Advanced molecular modeling and computational approaches are critical to unraveling these complexities. While early models provided foundational insights, the advent of high-resolution crystal structures of opioid receptors has enabled more sophisticated docking and molecular dynamics (MD) simulations. mdpi.commdpi.com

Future research should leverage these advanced computational tools to:

Refine Binding Poses: Conduct detailed MD simulations to predict the most stable binding poses of 6β-naltrexol within the mu (µ), delta (δ), and kappa (κ) opioid receptors. mdpi.comfrontiersin.org This can help to identify key amino acid residues involved in the interaction and explain its antagonist properties. mdpi.comnih.gov

Explore Receptor Activation Mechanisms: Utilize computational methods to simulate the conformational changes in the receptor upon 6β-naltrexol binding. frontiersin.org This can shed light on why it acts as a neutral antagonist, unlike the inverse agonist properties of its parent compound, naltrexone (B1662487). wikipedia.orgmdpi.com Understanding the role of specific structural elements, such as the "rotamer toggle switch" of tryptophan residues, could be particularly insightful. frontiersin.org

Compare with Other Ligands: Perform comparative modeling studies with other opioid ligands, including agonists and inverse agonists, to delineate the structural determinants of their distinct pharmacological profiles. mdpi.comfrontiersin.org

A study using molecular mechanics–generalized Born surface area (MMGBSA) calculations revealed differences in protein-ligand interactions between naltrexone and its derivatives, highlighting the structural and energetic reasons for naltrexone's higher potency. mdpi.com Such computational analyses are invaluable for understanding the nuanced interactions of 6β-naltrexol.

Exploration of Novel Receptor Interactions and Off-Target Effects

While 6β-naltrexol's primary targets are the opioid receptors, the possibility of interactions with other receptors or cellular components remains an area for further investigation. Identifying any "off-target" effects is crucial for a comprehensive understanding of its pharmacological profile.

Future research should aim to:

Broaden Receptor Screening: Employ high-throughput screening assays to test 6β-naltrexol against a wide panel of G-protein coupled receptors (GPCRs) and other receptor families to identify any previously unknown interactions.

Clarify Peripheral Selectivity: Further studies are needed to fully understand the mechanisms behind its peripheral selectivity, which is thought to be due to its enhanced polarity limiting its passage through the blood-brain barrier. oup.com

It has been noted that 6β-naltrexol has similar sub- to low-nanomolar affinity for µ-, δ-, and κ-opioid receptors, suggesting its effects may involve more than one opioid receptor type. oup.com The potential for off-target actions that could lead to adverse effects underscores the importance of this line of research. oup.com

Development of Highly Selective and Potent Research Probes Based on 6β-Naltrexol Structure

The structure of 6β-naltrexol provides a valuable scaffold for the design of novel research probes. These probes are essential tools for studying the structure and function of opioid receptors with greater precision. researchgate.netnih.gov The development of highly selective antagonists is particularly important for characterizing the roles of different opioid receptor subtypes. nih.govacs.org

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a series of 6β-naltrexol derivatives with modifications at various positions to understand how these changes affect receptor affinity and selectivity. researchgate.net

Design of Fluorescent or Radiolabeled Ligands: Create tagged versions of 6β-naltrexol or its more selective derivatives to enable visualization of receptor distribution and trafficking in cells and tissues.

Development of Bifunctional Ligands: Explore the creation of ligands that can simultaneously interact with more than one receptor site, a strategy that has been successful in developing highly selective antagonists from the naltrexone scaffold. researchgate.net

Researchers have already begun to design and synthesize novel ligands based on the naltrexamine structure to develop potent and selective mu-opioid receptor antagonists. nih.govacs.org For example, the derivatives NAP and NAQ have shown promise as leads for developing highly selective MOR antagonists. nih.gov

Integration of Omics Data for Systems-Level Understanding of 6β-Naltrexol's Biological Actions

To gain a holistic understanding of the biological effects of 6β-naltrexol, it is essential to move beyond single-target investigations and embrace a systems-level approach. The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular and physiological responses to this compound. mdpi.comresearchgate.net

Future research directions include:

Multi-Omics Profiling: Conduct studies that simultaneously measure changes in gene expression, protein levels, and metabolite concentrations in preclinical models following administration of 6β-naltrexol. nih.gov

Network Biology Analysis: Utilize computational tools to construct and analyze the biological networks that are perturbed by 6β-naltrexol, identifying key pathways and molecular hubs. mdpi.com

Predictive Modeling: Develop predictive models based on integrated omics data to anticipate the systemic effects of 6β-naltrexol and to identify potential biomarkers of its activity. nih.gov

Role of Genetic Polymorphisms in Metabolizing Enzymes in Preclinical Models

The metabolism of naltrexone to 6β-naltrexol is primarily carried out by dihydrodiol dehydrogenase enzymes. oup.comwikipedia.org Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to significant inter-individual differences in metabolic rates, which may in turn affect the efficacy and safety of naltrexone treatment. nih.govoup.com

Future preclinical research should investigate:

Impact of Specific Polymorphisms: Develop and utilize preclinical models, such as genetically modified animals or human liver cytosol preparations, that express different genetic variants of metabolizing enzymes like AKR1C4. nih.gov

Correlation with Pharmacokinetics and Pharmacodynamics: In these models, study how specific polymorphisms influence the pharmacokinetic profile of 6β-naltrexol and its pharmacodynamic effects.

Gene-Environment Interactions: Explore how environmental factors might interact with genetic predispositions to further modulate the metabolism of naltrexone and the activity of 6β-naltrexol.

Studies have already shown that genetic variation in AKR1C4 can significantly impact the formation of 6β-naltrexol. nih.gov Further research in preclinical models is needed to fully elucidate the clinical implications of these genetic differences and to move towards a more personalized approach to therapy. dovepress.compharmgkb.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.